molecular formula C13H15NO3 B13410819 6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde

6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde

Cat. No.: B13410819
M. Wt: 233.26 g/mol
InChI Key: WLWBFJFQCLFCMR-UHFFFAOYSA-N
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Description

6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carboxylic acid.

    Reduction: Formation of 6-ethoxy-1-methyl-2-hydroxy-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde
  • 6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carboxylic acid
  • 6-Ethoxy-1-methyl-2-hydroxy-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde

Uniqueness

6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde is unique due to its specific ethoxy and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

6-ethoxy-1-methyl-2-oxo-3,4-dihydroquinoline-7-carbaldehyde

InChI

InChI=1S/C13H15NO3/c1-3-17-12-7-9-4-5-13(16)14(2)11(9)6-10(12)8-15/h6-8H,3-5H2,1-2H3

InChI Key

WLWBFJFQCLFCMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCC(=O)N2C)C=O

Origin of Product

United States

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